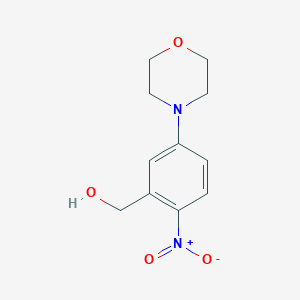
(5-morpholino-2-nitrophenyl)methanol
Beschreibung
(5-Morpholino-2-nitrophenyl)methanol is a nitroaromatic compound featuring a morpholine ring and a hydroxymethyl (-CH2OH) group on a benzene scaffold. The hydroxymethyl group distinguishes it from phenol derivatives, influencing hydrogen-bonding capacity and metabolic stability.
Eigenschaften
Molekularformel |
C11H14N2O4 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
(5-morpholin-4-yl-2-nitrophenyl)methanol |
InChI |
InChI=1S/C11H14N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 |
InChI-Schlüssel |
WJNVEJAIEZXQCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Industrial Production Methods
For large-scale production, continuous flow reactors are often employed to optimize yield and efficiency. Key considerations include:
-
- Transition from batch processes to continuous flow systems reduces reaction time and improves consistency.
- Automated monitoring systems ensure precise control over temperature and reagent addition.
-
- Catalysts such as palladium on carbon (Pd/C) may be used during reduction steps.
- Reaction times and stoichiometry are adjusted to minimize side reactions like over-nitration or incomplete reductions.
Analytical Techniques for Monitoring Synthesis
To ensure the purity and identity of intermediates and final products, various analytical methods are employed:
| Technique | Purpose | Key Features |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Identifies morpholine ring protons at δ ~3.5–4.0 ppm; nitro group deshielding effects |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis | Ensures product purity >97% |
| Mass Spectrometry | Molecular weight validation | Confirms molecular weight of C₁₁H₁₄N₂O₄ (238.24 g/mol) |
Challenges in Synthesis
Researchers face several challenges during synthesis, including:
- Over-Nitration : Excessive nitration can lead to unwanted byproducts. Careful temperature control is essential.
- Side Reactions : Competing reactions during morpholine introduction may reduce yield.
- Purity Concerns : Impurities arising from incomplete reactions require additional purification steps, such as recrystallization.
Data Table Summarizing Reaction Conditions
| Step | Reagents Used | Temperature (°C) | Duration (hours) | Outcome |
|---|---|---|---|---|
| Nitration | H₂SO₄, HNO₃ | 0–5 | ~4 | Nitro group introduction |
| Morpholine Ring Formation | Morpholine, NaOH/K₂CO₃ | ~120 | ~24 | Morpholino-functionalized compound |
| Alcohol Functionalization | NaBH₄/LiAlH₄ | Room temperature | ~2 | Hydroxymethyl group addition |
Analyse Chemischer Reaktionen
Types of Reactions
(5-morpholino-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Wissenschaftliche Forschungsanwendungen
(5-morpholino-2-nitrophenyl)methanol is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is employed in the development of new materials and as a precursor in various chemical manufacturing processes.
Wirkmechanismus
The mechanism by which (5-morpholino-2-nitrophenyl)methanol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Comparisons
Key structural analogs and their differences are summarized below:
Limitations and Challenges
- Toxicological Data: Neither this compound nor its closest analogs have comprehensive toxicity profiles, necessitating caution in handling .
- Stability : Nitro groups may decompose under UV light or reducing conditions, limiting long-term storage .
Notes and Considerations
Data Gaps: Direct studies on this compound are scarce; comparisons rely on structural analogs and inferred properties.
Regulatory Status: Regulatory frameworks (e.g., EC1272/08) classify similar nitroaromatics as non-hazardous, but precautionary measures (e.g., avoiding inhalation) are advised .
Future Directions : Prioritize empirical studies on solubility, stability, and enzyme inhibition to validate theoretical comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


